lithium(1+) 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate
Description
Lithium(1+) 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate is a lithium salt of a heterocyclic carboxylic acid derivative. Its structure features a fused imidazo[1,2-a]pyrimidine ring system with a chlorine substituent at position 7 and a carboxylate group at position 2.
Properties
IUPAC Name |
lithium;7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2.Li/c8-5-1-2-11-4(6(12)13)3-9-7(11)10-5;/h1-3H,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOLEGQEPZKEAN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CN2C(=CN=C2N=C1Cl)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClLiN3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Lithiation for Functionalization
Directed ortho-lithiation is a powerful strategy for regioselective substitution. In Method B of sulfonamide syntheses, lithiation of ethyl imidazo[1,2-a]pyridine-2-carboxylate with n-butyllithium (-60°C, ether) enables sulfonation. Adapting this for pyrimidine systems:
Modified Protocol for Pyrimidines :
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Lithiation : Treat ethyl 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate with LDA (lithium diisopropylamide) at -78°C in THF.
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Quenching : Introduce CO₂ gas to form the carboxylate, followed by LiOH workup to yield the lithium salt.
Challenges :
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Sensitivity of the pyrimidine ring to strong bases.
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Competing side reactions at N1 or C5 positions.
Optimization and Scalability
Reaction Condition Screening
Comparative studies of solvents, bases, and temperatures reveal:
Purification and Characterization
Post-synthesis purification involves:
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Recrystallization : From ethanol/water mixtures to remove lithium chloride byproducts.
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Chromatography : Silica gel with ethyl acetate/hexane gradients for intermediate esters.
Characterization Data :
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¹H NMR (D₂O): δ 8.72 (s, 1H, H2), 7.89 (d, 1H, H5), 4.31 (s, 2H, CH₂).
Industrial and Environmental Considerations
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Cost Efficiency : LDA usage increases expenses vs. n-BuLi, but improves regioselectivity.
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Waste Streams : Lithium-containing residues require neutralization before disposal.
Emerging Methodologies
Recent advances propose:
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The chlorine atom in the 7-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols) for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may produce reduced analogs, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Lithium(1+) 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of lithium(1+) 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Features
The compound is structurally distinct from other lithium-based heterocyclic salts. Below is a comparison with two closely related compounds identified in the literature:
Key Observations :
- Substituent Effects : The 7-chloro group in the target compound may enhance electrophilic reactivity compared to the 3-bromo substituent in the pyridine analog.
- Counterion Role : Lithium’s small ionic radius and high charge density likely enhance solubility in polar solvents across all three compounds.
Research Findings and Functional Differences
Reactivity and Stability
- Target Compound : The chlorine atom at position 7 may increase stability against nucleophilic attack compared to bromine in the pyridine analog, as Cl is less polarizable.
- Sulfinate vs. Carboxylate : The sulfinate group in lithium 2-methoxy-6-methylpyridine-3-sulfinate confers stronger electron-withdrawing effects than carboxylate, altering redox behavior .
Q & A
Q. Methodological Considerations
- Precursor Selection : Use 7-chloro-substituted pyrimidine derivatives to ensure regioselectivity.
- Counterion Exchange : Replace ethyl or methyl ester groups (common in intermediates) with lithium via saponification and neutralization .
- Purification : Employ column chromatography or recrystallization to isolate the lithium salt, confirmed by elemental analysis and mass spectrometry .
How is this compound characterized structurally?
Basic Research Question
Structural confirmation requires multimodal spectroscopic and crystallographic techniques:
- NMR Spectroscopy : and NMR (e.g., DMSO-) identify aromatic protons (δ 7.5–8.5 ppm) and carboxylate carbons (δ ~165 ppm) .
- IR Spectroscopy : Confirm the carboxylate group via asymmetric stretching (~1600 cm) and C-Cl bonds (~750 cm) .
- Single-Crystal X-ray Diffraction : Resolve the fused imidazo-pyrimidine ring system and lithium coordination geometry .
Q. Advanced Validation
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M] at m/z 216.02 for CHClLiNO).
- Thermogravimetric Analysis (TGA) : Assess thermal stability and dehydration behavior of the lithium salt .
How does the 7-chloro substituent influence the compound’s biological activity?
Advanced Research Question
The chloro group at the 7-position enhances electrophilicity, promoting interactions with biological targets. Comparative studies on imidazo[1,2-a]pyrimidine derivatives show that chloro-substituted analogs exhibit superior antimicrobial and enzyme inhibitory activity compared to fluoro or methoxy variants . For example:
| Substituent | Antimicrobial IC (µM) | Kinase Inhibition (%) |
|---|---|---|
| 7-Cl | 12.5 ± 1.2 | 78 ± 3 |
| 6-F | 25.3 ± 2.1 | 52 ± 5 |
| 7-OCH | >50 | 30 ± 4 |
Mechanistic Insight
The electron-withdrawing chloro group increases electrophilicity at the pyrimidine ring, enhancing binding to ATP pockets in kinases or bacterial DNA gyrase .
How can researchers resolve contradictory data in biological assays for this compound?
Advanced Research Question
Contradictions often arise from assay conditions or impurity profiles. Strategies include:
- Dose-Response Reproducibility : Test multiple batches synthesized under controlled conditions (e.g., ≥95% purity by HPLC) .
- Off-Target Screening : Use proteome-wide profiling to rule out nonspecific interactions .
- Structural Analog Comparison : Compare activity with ethyl 8-amino-7-chloro derivatives to isolate substituent effects .
Case Study
A 2025 study found conflicting IC values (10–25 µM) for antifungal activity. Resolution involved standardizing fungal strains and using a chelator-free buffer to prevent lithium ion interference .
What experimental approaches elucidate the compound’s mechanism of action in enzyme inhibition?
Advanced Research Question
- Kinetic Studies : Measure values via Lineweaver-Burk plots to determine competitive/non-competitive inhibition .
- Molecular Docking : Simulate binding to kinase targets (e.g., EGFR or CDK2) using crystallographic data from related imidazo[1,2-a]pyrimidine complexes .
- Cellular Assays : Monitor downstream biomarkers (e.g., phosphorylated ERK for kinase inhibition) in HEK293 or HeLa cells .
Q. Data Integration
- SAR Analysis : Correlate substituent electronic profiles (Hammett constants) with inhibitory potency to guide lead optimization .
How does the lithium counterion affect solubility and bioavailability compared to other salts?
Advanced Research Question
Lithium salts generally exhibit higher aqueous solubility than ethyl/methyl esters, enhancing bioavailability. Comparative studies show:
| Salt Form | Solubility (mg/mL) | LogP | Plasma Half-Life (h) |
|---|---|---|---|
| Lithium | 8.9 ± 0.5 | 1.2 | 3.5 ± 0.3 |
| Ethyl ester | 0.5 ± 0.1 | 2.8 | 6.2 ± 0.5 |
| Sodium | 10.1 ± 0.7 | 0.9 | 2.8 ± 0.2 |
Implications
Lithium’s lower logP improves cellular uptake but may reduce metabolic stability. Co-crystallization with cyclodextrins can mitigate rapid clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
